molecular formula C25H32N2O5 B2804788 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 619272-79-6

1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2804788
CAS No.: 619272-79-6
M. Wt: 440.54
InChI Key: NSAICVADPWTDSA-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolone ring substituted with:

  • A furan-2-carbonyl moiety at position 4, introducing aromaticity and hydrogen-bonding capacity.
  • A 3-hydroxy group at position 3, enabling chelation or redox activity.
  • A 3-propoxyphenyl substituent at position 5, providing lipophilicity and structural bulk.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-4-15-31-19-11-7-10-18(17-19)22-21(23(28)20-12-8-16-32-20)24(29)25(30)27(22)14-9-13-26(5-2)6-3/h7-8,10-12,16-17,22,29H,4-6,9,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAICVADPWTDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Key Structural Differences Reference
Target Compound 1: 3-(diethylamino)propyl; 4: furan-2-carbonyl; 5: 3-propoxyphenyl 468.5 (calc.) N/A N/A Reference structure
1-(3-Methoxypropyl)-4-(4-methylbenzoyl)-5-(4-isopropylphenyl)-3-hydroxy-pyrrol-2-one 1: 3-methoxypropyl; 4: 4-methylbenzoyl; 5: 4-isopropylphenyl 406.21 252–254 47 Methoxypropyl (less basic), 4-methylbenzoyl, 4-isopropylphenyl
1-(3-(Dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(3-methoxy-4-propoxyphenyl)-3-hydroxy-pyrrol-2-one 1: 3-(dimethylamino)propyl; 5: 3-methoxy-4-propoxyphenyl 484.5 (calc.) N/A N/A Dimethylamino (lower steric bulk), methoxy-propoxyphenyl
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-pyrrol-2-one 1: 3-methoxypropyl; 5: 4-hydroxy-3-methoxyphenyl 443.4 (calc.) N/A N/A Methoxypropyl, phenolic -OH, methoxy group on phenyl

Structural and Functional Insights

Position 1 Substitution
  • Diethylamino vs. Dimethylamino: The target compound’s 3-(diethylamino)propyl group (pKa ~8–9) offers greater lipophilicity and basicity compared to the dimethylamino variant in , which may enhance cellular uptake but reduce solubility.
Position 4 Acyl Group
  • Furan-2-carbonyl (target compound) vs. 4-methylbenzoyl (): The furan ring’s smaller size and oxygen atom may improve solubility and π-π stacking, whereas the methylbenzoyl group increases hydrophobicity.
Position 5 Aryl Substituent
  • 3-Propoxyphenyl (target) vs. 4-isopropylphenyl (): The propoxy group introduces flexibility and moderate electron-donating effects, whereas the isopropyl group provides steric hindrance.
  • 4-Hydroxy-3-methoxyphenyl (): The phenolic -OH enables hydrogen bonding but may reduce metabolic stability due to glucuronidation susceptibility.

Structure-Activity Relationship (SAR) Trends

Aminoalkyl Chain Length: Longer chains (e.g., diethylaminopropyl) enhance interaction with hydrophobic enzyme pockets but may increase toxicity.

Aryl Substituent Position : Meta-substitution (3-propoxyphenyl) balances steric and electronic effects compared to para-substituted analogs.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Condensation of a pyrrolone precursor with a diethylamino propyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 6–12 hours) .
  • Step 2 : Acylation using furan-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
    Key variables : Temperature control (<5°C during acylation), solvent polarity, and catalyst selection (e.g., DMAP for acylations) .

Q. How is the compound characterized structurally?

Standard techniques include:

  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., hydroxy proton at δ 10–12 ppm; diethylamino signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 504.23) .
  • FTIR : Peaks for carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

Q. What initial biological screening methods are recommended?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies (e.g., fluorescence polarization) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved?

  • Cross-validation : Repeat experiments under controlled conditions (e.g., anhydrous solvents to avoid hydrolysis artifacts) .
  • Advanced techniques : X-ray crystallography for absolute configuration confirmation (if crystalline) .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of substitutions on the pyrrolone core?

  • Computational insights : DFT calculations (e.g., Gaussian 16) reveal electron-deficient C4 favors nucleophilic attack during acylation .
  • Steric effects : The 3-propoxyphenyl group directs electrophiles to the less hindered C5 position .
    Experimental validation : Isotopic labeling (e.g., ¹⁸O tracing) to track hydroxyl group reactivity .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Meta-analysis : Compare assay conditions (e.g., buffer pH affecting protonation of the diethylamino group) .
  • Structural analogs : Test derivatives (e.g., replacing furan-2-carbonyl with thiophene) to isolate pharmacophoric groups .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., EGFR) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How does the hydroxy group influence stability under physiological conditions?

  • Degradation studies : HPLC monitoring of compound stability in PBS (pH 7.4) at 37°C shows 80% degradation at 24 hours due to keto-enol tautomerism .
  • Stabilization strategies : Prodrug design (e.g., esterification of the hydroxy group) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in acylation stepUse Schlenk techniques to exclude moisture; optimize stoichiometry (1.2 eq acyl chloride)
Spectral overlap in NMR2D NMR (COSY, HSQC) to resolve diastereotopic protons
Poor solubility in assaysCo-solvents (e.g., DMSO ≤1%) or nanoformulation (liposomes)

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